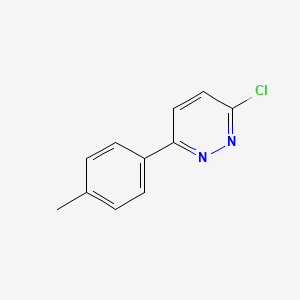

3-Chloro-6-(4-methylphenyl)pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(4-methylphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-7-11(12)14-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDSGZGKYCPLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379589 | |

| Record name | 3-chloro-6-(4-methylphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2165-06-2 | |

| Record name | 3-chloro-6-(4-methylphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Synthesis of 3-Chloro-6-(4-methylphenyl)pyridazine: A Detailed Application Note and Protocol

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 3-Chloro-6-(4-methylphenyl)pyridazine, a valuable heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering two robust synthetic strategies: a classical two-step approach via a pyridazinone intermediate and a modern palladium-catalyzed cross-coupling reaction.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The pyridazine core is a prominent scaffold in medicinal chemistry, and the specific substitution pattern of this compound allows for further functionalization to generate libraries of potential drug candidates. The presence of the chloro group provides a reactive handle for nucleophilic substitution, while the tolyl moiety can be modified to modulate the compound's physicochemical properties.

This guide will detail two distinct and reliable methods for the synthesis of this target compound, providing not only step-by-step instructions but also the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures.

Methodology 1: Two-Step Synthesis via a Pyridazinone Intermediate

This classical and often high-yielding approach involves two main stages: the synthesis of a 6-(4-methylphenyl)pyridazin-3(2H)-one intermediate, followed by its chlorination.

Part A: Synthesis of 6-(4-methylphenyl)pyridazin-3(2H)-one

This part of the synthesis involves a Friedel-Crafts acylation of toluene with succinic anhydride to form an intermediate keto-acid, which is then cyclized with hydrazine hydrate.

Chemical Rationale: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where the acyl group from succinic anhydride is introduced onto the toluene ring, primarily at the para position due to the directing effect of the methyl group. The subsequent cyclization with hydrazine hydrate, a binucleophile, attacks the two carbonyl groups of the keto-acid to form the stable six-membered pyridazinone ring.

Experimental Workflow:

Caption: Workflow for the synthesis of the pyridazinone intermediate.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Toluene | Anhydrous | Standard |

| Succinic Anhydride | ≥99% | Standard |

| Aluminum Chloride (AlCl₃) | Anhydrous | Standard |

| Dichloromethane (DCM) | Anhydrous | Standard |

| Hydrochloric Acid (HCl) | Concentrated | Standard |

| Hydrazine Hydrate | 55-64% | Standard |

| Ethanol | 95% | Standard |

| Sodium Hydroxide (NaOH) | Pellets | Standard |

Protocol:

-

Friedel-Crafts Acylation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve succinic anhydride (1.0 eq) in anhydrous toluene (3.0 eq).

-

Slowly add the toluene/succinic anhydride solution to the aluminum chloride suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a 1:1 mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic reaction.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-oxo-4-(p-tolyl)butanoic acid.

-

-

Cyclization:

-

To the crude 4-oxo-4-(p-tolyl)butanoic acid, add ethanol and hydrazine hydrate (1.5 eq).[1] Caution: Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood. [2]

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product, 6-(4-methylphenyl)pyridazin-3(2H)-one, will often precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool in an ice bath to induce crystallization.

-

The crude product can be purified by recrystallization from ethanol.

-

Part B: Chlorination of 6-(4-methylphenyl)pyridazin-3(2H)-one

This step converts the pyridazinone intermediate into the desired 3-chloro-pyridazine using a chlorinating agent such as phosphorus oxychloride.

Chemical Rationale: Phosphorus oxychloride (POCl₃) is a common and effective reagent for converting cyclic amides (lactams) and pyridazinones into their corresponding chloro-derivatives. The reaction proceeds via the formation of a reactive intermediate that is subsequently attacked by a chloride ion.

Experimental Workflow:

Caption: Workflow for the chlorination of the pyridazinone intermediate.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-(4-methylphenyl)pyridazin-3(2H)-one | As synthesized | - |

| Phosphorus Oxychloride (POCl₃) | ≥99% | Standard |

| Dichloromethane (DCM) | Anhydrous | Standard |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Standard |

| Brine | - | Standard |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Standard |

Protocol:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 6-(4-methylphenyl)pyridazin-3(2H)-one (1.0 eq).

-

Carefully add phosphorus oxychloride (5-10 eq) to the flask at room temperature in a well-ventilated fume hood. Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection. [3][4]

-

Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under high vacuum.

-

Slowly and cautiously pour the residue onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Methodology 2: Suzuki-Miyaura Cross-Coupling

This modern synthetic route offers a more direct approach to the target molecule by coupling commercially available starting materials.

Chemical Rationale: The Suzuki-Miyaura cross-coupling is a powerful carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound (4-methylphenylboronic acid) with a halide (3,6-dichloropyridazine). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Experimental Workflow:

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3,6-Dichloropyridazine | ≥98% | Standard |

| 4-Methylphenylboronic Acid | ≥97% | Standard |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Standard |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard |

| 1,4-Dioxane | Anhydrous | Standard |

| Water | Degassed | - |

| Ethyl Acetate | ACS Grade | Standard |

| Brine | - | Standard |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard |

Protocol:

-

To a Schlenk flask, add 3,6-dichloropyridazine (1.2 eq), 4-methylphenylboronic acid (1.0 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Safety Precautions

-

Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Ensure no water is present in the reaction setup.[3][4]

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.[1][2]

-

Aluminum Chloride (AlCl₃): Corrosive and reacts with moisture. Handle in a dry environment.

-

Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

Both synthetic routes presented in this guide are effective for the preparation of this compound. The choice of method will depend on the availability of starting materials, desired scale, and the equipment available in the laboratory. The two-step synthesis is often higher yielding but involves more steps and the use of highly hazardous reagents. The Suzuki-Miyaura coupling provides a more direct route from commercially available starting materials. By understanding the underlying chemistry and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this important chemical intermediate for their drug discovery and development programs.

References

- Google Patents. (n.d.). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.

-

SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3,4,6-trichloro-pyridazine.

-

National Center for Biotechnology Information. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Retrieved from [Link]

-

Air Liquide. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

-

RACO. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Retrieved from [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

-

ResearchGate. (2025). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions | Request PDF. Retrieved from [Link]

-

Nexchem. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:. Retrieved from [Link]

-

RACO. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Chloro-6-(4-methylphenyl)pyridazine for Structure-Activity Relationship (SAR) Studies

Introduction: The Privileged Pyridazine Scaffold in Medicinal Chemistry

The 3,6-disubstituted pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5] The 3-chloro-6-(4-methylphenyl)pyridazine core, in particular, serves as a highly valuable starting material for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR). The electron-deficient nature of the pyridazine ring, further accentuated by the chloro-substituent, renders the C3-position susceptible to a variety of chemical transformations, enabling the systematic introduction of diverse functional groups.

This technical guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols and an analysis of the resulting SAR. The methodologies discussed herein are designed to be robust and adaptable, providing researchers in drug discovery and development with the tools to efficiently generate novel pyridazine derivatives for biological evaluation.

Strategic Derivatization at the C3-Position

The chlorine atom at the 3-position of the pyridazine ring is the primary handle for chemical modification. Three principal reaction classes are particularly effective for introducing molecular diversity at this position: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. The choice of methodology is dictated by the desired C-N, C-O, C-S (SNAr), or C-C (Suzuki-Miyaura) bond formation.

Caption: Derivatization workflow for SAR studies.

I. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful and direct method for displacing the chloride with a variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized intermediate (Meisenheimer complex).[6] Subsequent elimination of the chloride ion restores the aromaticity of the pyridazine ring.

Protocol 1: Synthesis of 3-Amino-6-(4-methylphenyl)pyridazine Derivatives

This protocol describes the synthesis of a C3-amino substituted pyridazine, a common motif in kinase inhibitors.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), and K₂CO₃ (2.0 eq).

-

Add DMF to dissolve the reactants.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-6-(4-methylphenyl)pyridazine derivative.[7][8]

Characterization Example: 3-morpholino-6-(4-methylphenyl)pyridazine

-

¹H NMR (400 MHz, CDCl₃) δ: 7.68 (d, J = 8.2 Hz, 2H), 7.49 (d, J = 9.2 Hz, 1H), 7.25 (d, J = 8.1 Hz, 2H), 6.89 (d, J = 9.2 Hz, 1H), 3.88 (t, J = 4.8 Hz, 4H), 3.65 (t, J = 4.8 Hz, 4H), 2.41 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 158.9, 153.2, 139.4, 133.1, 129.5, 126.3, 125.8, 118.2, 66.8, 45.3, 21.3.

II. Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents (aryl, heteroaryl) or for amination with less reactive amines, palladium-catalyzed cross-coupling reactions are indispensable.

A. Suzuki-Miyaura Cross-Coupling

This reaction is highly effective for forming C-C bonds by coupling the chloropyridazine with an organoboron reagent.[9][10]

Protocol 2: Synthesis of 3-Aryl-6-(4-methylphenyl)pyridazine Derivatives

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene and Ethanol

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03-0.05 eq).

-

Add a degassed solvent mixture of toluene, ethanol, and 2M aqueous Na₂CO₃ (e.g., 4:1:1 ratio).

-

Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 20-30 minutes.

-

Heat the mixture to reflux (approximately 110 °C) with vigorous stirring for 12-24 hours. Monitor by TLC.[9]

-

After cooling to room temperature, remove the organic solvents under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination

This reaction is a versatile method for forming C-N bonds, especially with amines that are poor nucleophiles for SNAr.[11][12] The choice of ligand is critical for reaction efficiency.

Protocol 3: Buchwald-Hartwig Amination for C3-Amination

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous, degassed toluene

Procedure:

-

Inside a glovebox, charge a reaction vial with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Add anhydrous, degassed toluene.

-

Seal the vial, remove from the glovebox, and heat to 100-110 °C with stirring for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Structure-Activity Relationship (SAR) Studies: A Case Study in Anticancer Drug Discovery

The derivatization of the this compound core has been instrumental in the discovery of potent kinase inhibitors and anticancer agents.[13][14][15] The following table summarizes representative SAR data for a series of 3,6-disubstituted pyridazines evaluated for their antiproliferative activity against various cancer cell lines.

| Compound | R¹ (at C6) | R² (at C3) | Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4-Methylphenyl | -Cl (Starting Material) | - | >50 | - |

| 2a | Phenyl | Morpholino | A549 (Lung) | 8.7 | [4] |

| 2b | Phenyl | Homopiperidinylamino | A549 (Lung) | 4.2 | [4] |

| 3a | Phenyl | -(thio)acetamide | - | - | [15] |

| 3b | Phenyl | -(thio)-N-(4-chlorophenyl)acetamide | HepG2 (Liver) | 0.04 | [15] |

| 4a | 4-Fluorophenyl | Pyrazol-1-yl | - | - | - |

| 4b | 4-Fluorophenyl | 3-(4-fluorophenyl)pyrazol-1-yl | - | - | - |

Analysis of SAR Trends:

-

C3-Amination: The introduction of amino substituents at the C3 position generally imparts significant biological activity. As seen in compounds 2a and 2b , the nature of the amine has a pronounced effect on potency, with the homopiperidinylamino group (2b ) demonstrating superior anticancer activity against A549 lung cancer cells compared to the morpholino group (2a ).[4]

-

Amide and Thioacetamide Linkers: The incorporation of an acetamide or thioacetamide linker at the C3 position, followed by substitution on the terminal phenyl ring, has proven to be a successful strategy. Compound 3b , with a 4-chloro substituent on the N-phenyl ring, exhibits potent activity against the HepG2 liver cancer cell line, highlighting the importance of this substitution for activity.[15]

-

C3-Aryl/Heteroaryl Substituents: The installation of aryl or heteroaryl groups via Suzuki coupling can lead to compounds with diverse biological profiles. The specific nature of the coupled ring system is critical for target engagement.

Caption: Logical flow of an SAR study.

Conclusion

The this compound scaffold is a highly tractable starting point for the generation of diverse chemical libraries for SAR studies. The robust and versatile chemical transformations of nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination provide reliable access to a wide array of derivatives. The judicious application of these synthetic protocols, coupled with systematic biological evaluation, will continue to yield novel pyridazine-based compounds with significant therapeutic potential.

References

-

Kim, C., Kim, S. B., & Park, M. S. (2014). Synthesis of novel 3-allylseleno-6-alkylthiopyridazines: their anticancer activity against MCF-7 cells. Archives of Pharmacal Research, 37(4), 452-458. [Link]

-

Ather, A. H., et al. (2011). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o145. [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.

-

Won, Y. H., & Park, M. S. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. Archives of Pharmacal Research, 33(2), 189-196. [Link]

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine.

- Fort, Y., & Nolan, S. P. (2014). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 149-173). Springer, Dordrecht.

-

El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2381116. [Link]

- Meneghetti, F., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

- Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE.

- ResearchGate. (2022). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

El-Gamal, M. I., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. International Journal of Molecular Sciences, 24(21), 15638. [Link]

-

WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

-

Simova, S., & Spassov, S. L. (2007). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 12(10), 2267-2274. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Drew, G. M., et al. (2005). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Neurochemistry, 93(5), 1243-1255. [Link]

- ResearchGate. (2025). Recent advances in pyridazine chemistry.

-

Ather, A. H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoro-meth-yl)phen-yl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o409. [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine. BenchChem Technical Support.

- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.

-

Journal of Medicinal Chemistry. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. [Link]

-

Molecules. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

-

Molecules. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

Mahmoud, H. A., et al. (2022). Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorganic Chemistry, 128, 106076. [Link]

-

Molecules. (2022). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

-

Journal of Organic Chemistry. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

-

Ather, A. H., et al. (2011). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]

-

Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses. [Link]

Sources

- 1. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel 3-allylseleno-6-alkylthiopyridazines: their anticancer activity against MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Chloro-6-{4-[3-(trifluoro-meth-yl)phen-yl]piperazin-1-yl}pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. img01.pharmablock.com [img01.pharmablock.com]

- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Functionalized Pyridazine Analogs

Introduction: The Enduring Relevance of the Pyridazine Scaffold in Modern Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the electron-deficient nature imparted by the two nitrogen atoms, allow it to serve as a versatile pharmacophore and a key component in various biologically active compounds.[1][2] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antibacterial, antifungal, and cardiovascular effects.[3][4][5]

The development of novel therapeutics and functional materials often hinges on the ability to synthesize libraries of structurally diverse analogs for screening and optimization. Consequently, robust and efficient synthetic routes to functionalized pyridazines are of paramount importance to researchers in drug discovery and chemical biology. This guide provides an in-depth overview of field-proven strategies for both the construction of the core pyridazine ring and its subsequent functionalization, with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: Strategic Approaches to the Pyridazine Core

The initial construction of the pyridazine ring system is the foundational step. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

The Classical Approach: Condensation of 1,4-Dicarbonyl Compounds

One of the most fundamental and reliable methods for pyridazine synthesis involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2][6] This reaction proceeds via the formation of a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.[6]

Causality of Experimental Choice: This method is advantageous due to the wide availability of 1,4-dicarbonyl precursors. The oxidation step is critical to achieve the stable aromatic ring; various oxidizing agents can be employed, with the choice depending on the substrate's sensitivity.[2]

Protocol 1: Synthesis of a Substituted Pyridazine from a 1,4-Diketone

Objective: To synthesize a 3,6-disubstituted pyridazine via cyclocondensation.

Materials:

-

1,4-Diketone (e.g., hexane-2,5-dione) (1.0 equiv)

-

Hydrazine hydrate (1.1 equiv)

-

Ethanol (or acetic acid)

-

Oxidizing agent (e.g., Bromine in acetic acid, or air)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-diketone (1.0 equiv) in ethanol.

-

Add hydrazine hydrate (1.1 equiv) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). This forms the dihydropyridazine intermediate.[6]

-

Cool the reaction mixture to room temperature.

-

Oxidation: Slowly add the oxidizing agent (e.g., a solution of bromine in acetic acid) at 0 °C. Alternatively, for some substrates, bubbling air through the solution in the presence of a base can effect oxidation.

-

Stir the mixture at room temperature until the dihydropyridazine is fully converted to the pyridazine (monitor by TLC).

-

Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is neutral.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired pyridazine.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of signals corresponding to the dihydropyridazine intermediate in the NMR spectrum is a key indicator of successful oxidation.

[4+2] Cycloaddition Strategies

Diels-Alder reactions, particularly those with inverse electron demand, are powerful tools for constructing highly functionalized pyridazine rings.[7][8] In this approach, an electron-deficient diazadiene (like a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile (like an alkene or alkyne) to form a bicyclic intermediate that extrudes N₂ to yield the pyridazine.

Causality of Experimental Choice: This method offers excellent control over regioselectivity and allows for the introduction of substituents that might be difficult to install via other methods. The choice of the tetrazine and dienophile directly dictates the final substitution pattern on the pyridazine ring.

Part 2: Advanced Functionalization of the Pyridazine Scaffold

Once the core is assembled, the introduction of diverse functional groups is critical for creating analog libraries. Modern organometallic chemistry provides a powerful toolkit for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the late-stage functionalization of pyridazines.[9] These reactions allow for the formation of C-C and C-Heteroatom bonds with high efficiency and functional group tolerance. The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step, making even chloropyridazines viable substrates.[9][10]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.[9][10]

-

Sonogashira Coupling: For introducing alkyne moieties.

-

Heck Coupling: For forming C-C bonds with alkenes.

-

Buchwald-Hartwig Amination: For C-N bond formation to introduce amino groups.[9]

Causality of Experimental Choice: The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For instance, sterically hindered phosphine ligands can promote the coupling of less reactive chloro-substrates. The base not only facilitates transmetalation but can also influence catalyst stability.

Protocol 2: Suzuki-Miyaura Coupling on a Chloropyridazine

Objective: To synthesize a 3-aryl-6-chloropyridazine.

Materials:

-

3,6-Dichloropyridazine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/H₂O mixture or Dioxane)

-

Nitrogen or Argon atmosphere

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3,6-dichloropyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water) via cannula.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel.

Trustworthiness of Protocol: This protocol is self-validating. The regioselectivity of the reaction can be confirmed by 2D NMR techniques (NOESY/ROESY). Incomplete conversion or side-product formation (e.g., homocoupling of the boronic acid) would indicate a need to screen alternative catalysts, ligands, or bases.[11]

Direct C-H Functionalization

A more recent and atom-economical strategy involves the direct functionalization of C-H bonds.[12][13] This approach avoids the pre-functionalization (e.g., halogenation) of the pyridazine ring, thus shortening synthetic sequences. However, controlling regioselectivity can be challenging due to the presence of multiple C-H bonds and the electron-poor nature of the ring.[12][13]

Causality of Experimental Choice: Directing groups are often employed to achieve high regioselectivity. The choice of the metal catalyst (often Rhodium or Iridium) is critical, as it must be capable of cleaving the relatively inert C-H bond.[14] The reaction conditions are optimized to favor the desired C-H activation pathway over competing processes.

Data Summary

| Synthetic Strategy | Starting Materials | Key Reagents | Advantages | Limitations | Reference |

| 1,4-Dicarbonyl Condensation | 1,4-Diketones, 1,4-Ketoesters | Hydrazine, Oxidizing Agent | Simple, reliable, readily available precursors | Limited substitution patterns, requires oxidation step | [6] |

| [4+2] Cycloaddition | Electron-deficient diazadienes, Alkenes/Alkynes | N/A (Thermal or Lewis Acid) | High regiocontrol, access to complex substitution | Availability of substituted tetrazines can be limited | [7][8] |

| Suzuki-Miyaura Coupling | Halopyridazines, Boronic acids | Palladium catalyst, Base | Excellent functional group tolerance, late-stage diversification | Requires pre-functionalization, potential for side reactions | [9] |

| Direct C-H Functionalization | Pyridazine core | Transition metal catalyst (e.g., Rh, Ir), Directing group | High atom economy, shorter routes | Regioselectivity challenges, limited substrate scope | [13] |

Conclusion

The synthesis of functionalized pyridazine analogs is a dynamic field that combines classical reactions with modern catalytic methods. The strategies outlined in this guide, from core ring formation via condensation and cycloaddition to advanced functionalization using palladium catalysis and C-H activation, provide a robust framework for researchers. By understanding the causality behind experimental choices and employing these detailed protocols, scientists can efficiently generate diverse libraries of pyridazine derivatives to accelerate discovery in medicine and materials science.

References

-

Synthesis of pyridazines . Organic Chemistry Portal. [Link]

-

Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions . ResearchGate. [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines . Liberty University. [Link]

-

C–H functionalization of pyridines . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

New pyridazine derivatives: Synthesis, chemistry and biological activity . ResearchGate. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues . ResearchGate. [Link]

-

[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics . PubMed Central. [Link]

-

Synthesis of Pyridazine . ChemTube3D. [Link]

-

Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF . ResearchGate. [Link]

-

The synthesis of pyridazine by [4+2] cycloaddition . ResearchGate. [Link]

-

C-H Functionalization of Pyridines . ResearchGate. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives . MDPI. [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies . PMC - NIH. [Link]

-

Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria . ACS Publications. [Link]

-

Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties . SYNLETT. [Link]

-

A One-Pot Approach to Novel Pyridazine C-Nucleosides . PMC - NIH. [Link]

-

Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis . Beilstein Journals. [Link]

-

New pyridazine derivatives: synthesis, chemistry and biological activity . PubMed. [Link]

-

C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh . Journal of the American Chemical Society. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues . INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

-

Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance . MDPI. [Link]

-

Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains . MDPI. [Link]

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Pyridazine synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Chloro-6-(4-methylphenyl)pyridazine

Abstract: This comprehensive guide details the strategic application of 3-chloro-6-(4-methylphenyl)pyridazine as a pivotal scaffold in the synthesis of potent kinase inhibitors. The pyridazine core is a well-established privileged structure in medicinal chemistry, recognized for its ability to engage in crucial hydrogen bonding interactions within the ATP-binding sites of various kinases.[1] The specific substitution pattern of the title compound, featuring a reactive chlorine atom at the 3-position and a p-tolyl group at the 6-position, offers a versatile platform for the development of selective and potent kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. This document provides an in-depth analysis of the compound's properties, core synthetic strategies, and detailed, field-proven protocols for the synthesis of a representative kinase inhibitor. Furthermore, it elucidates the underlying mechanisms of action and relevant signaling pathways, offering researchers, scientists, and drug development professionals a practical and scientifically rigorous resource.

Introduction: The Pyridazine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The pyridazine heterocycle has emerged as a valuable core structure in the design of kinase inhibitors due to its unique electronic properties and its capacity to act as a hydrogen bond acceptor, mimicking the adenine region of ATP.[1]

The subject of this guide, this compound, is a key building block for creating libraries of 3,6-disubstituted pyridazine derivatives. The chlorine atom at the 3-position serves as a versatile handle for introducing a variety of functional groups through cross-coupling reactions, while the p-tolyl group at the 6-position can be important for modulating the inhibitor's selectivity and pharmacokinetic properties. Research has demonstrated that 3,6-disubstituted pyridazines exhibit potent inhibitory activity against a range of kinases, including c-Jun N-terminal kinase 1 (JNK1) and Cyclin-Dependent Kinase 2 (CDK2), which are implicated in cancer cell proliferation and survival.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental for successful reaction design and execution.

| Property | Value | Source |

| CAS Number | 2165-06-2 | [2] |

| Molecular Formula | C₁₁H₉ClN₂ | [2] |

| Molecular Weight | 204.66 g/mol | [2] |

| Appearance | Solid | [5] |

| Melting Point | 159-161 °C | [5] |

| Topological Polar Surface Area | 25.8 Ų | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Core Synthetic Strategies and Mechanistic Considerations

The chlorine atom at the 3-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstone for derivatizing this scaffold. The two most prominent and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[6][7] In the context of our starting material, this reaction is ideal for introducing a wide range of aryl or heteroaryl substituents at the 3-position of the pyridazine ring.

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with chloro-heterocycles which can be less reactive than their bromo or iodo counterparts.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[5][9] This reaction is particularly valuable in kinase inhibitor synthesis as the introduction of an amino group at the 3-position can facilitate key hydrogen bond interactions with the kinase hinge region. The reaction mechanism is similar to the Suzuki-Miyaura coupling, involving an oxidative addition, formation of a palladium-amido complex, and reductive elimination.

Experimental Protocols: Synthesis of a Representative JNK1/CDK2 Inhibitor

The following section provides a detailed, step-by-step protocol for the synthesis of a hypothetical but representative kinase inhibitor, 3-((1-methyl-1H-pyrazol-4-yl)amino)-6-(4-methylphenyl)pyridazine , starting from this compound. This target molecule is designed based on known pyridazine-based inhibitors of JNK1 and CDK2, where an N-substituted pyrazole is a common pharmacophore.

Overall Synthetic Scheme

Caption: Synthetic route to a representative kinase inhibitor.

Detailed Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 3-((1-methyl-1H-pyrazol-4-yl)amino)-6-(4-methylphenyl)pyridazine via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

1-Methyl-1H-pyrazol-4-amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

-

Xantphos (0.1 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous, degassed 1,4-dioxane

-

Reaction tube with a screw cap and septum

-

Standard laboratory glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry reaction tube under an inert atmosphere, add this compound (1.0 eq), 1-methyl-1H-pyrazol-4-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-((1-methyl-1H-pyrazol-4-yl)amino)-6-(4-methylphenyl)pyridazine.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Mechanism of Action and Relevant Signaling Pathways

The synthesized pyridazine derivatives are designed to function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. The pyridazine core is crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

JNK1 Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade.[10] It is activated by various stress stimuli, including inflammatory cytokines and UV radiation.[1][11] Activated JNKs phosphorylate a range of transcription factors, most notably c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cell proliferation.[10][11] Aberrant JNK signaling is implicated in numerous cancers.[3][4]

Caption: Simplified JNK1 signaling pathway and point of inhibition.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[4][12] Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The CDK2/Cyclin E complex phosphorylates substrates such as the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA replication. Overexpression and hyperactivity of CDK2 are common in many cancers, leading to uncontrolled cell proliferation.[13][14]

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Data Interpretation and Quality Control

The successful synthesis of the target kinase inhibitor should be confirmed by a suite of analytical techniques:

-

TLC/LC-MS: To monitor the reaction progress and determine the purity of the crude and purified product.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compound. The disappearance of the starting material signals and the appearance of new signals corresponding to the coupled product are key indicators of a successful reaction.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized molecule.

The biological activity of the synthesized compounds should be assessed through in vitro kinase assays to determine their IC₅₀ values against the target kinases (e.g., JNK1, CDK2). Further evaluation in cell-based assays is necessary to determine their anti-proliferative effects on relevant cancer cell lines.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product formation | Inactive catalyst, insufficient degassing, poor quality reagents or solvent. | Use a fresh batch of palladium catalyst and ligand. Ensure all reagents and solvents are anhydrous and properly degassed. |

| Formation of side products | Homocoupling of the amine or halide, decomposition of starting materials or product. | Optimize the reaction temperature and time. Screen different ligands and bases to improve selectivity. |

| Difficulty in purification | Co-elution of product with starting materials or byproducts. | Optimize the mobile phase for column chromatography. Consider alternative purification methods such as preparative HPLC or crystallization. |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to robust and high-yielding cross-coupling reactions, such as the Buchwald-Hartwig amination, allows for the efficient generation of diverse libraries of compounds for drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of the pyridazine scaffold in developing targeted therapies for a range of human diseases.

References

- El-Sayed, N. F., et al. (2024).

- Gomes, P. A. B., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999.

- Abdel-Maksoud, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1640–1654.

-

ResearchGate. (n.d.). Schematic diagram of the JNK signaling pathway. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

Wikipedia. (n.d.). c-Jun N-terminal kinases. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Lim, E., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Cell Cycle, 19(5), 535–548.

-

ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of JNK signaling. Retrieved from [Link]

-

Bio-Techne. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

-

National Institutes of Health. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-chloro-6-(4-methoxyphenyl)pyridazine. Retrieved from [Link]

-

CancerIndex. (2019). CDK2 | Cancer Genetics Web. Retrieved from [Link]

-

ACS Publications. (2025). Anti-Campylobacter Activity of Ternary Copper(II) Complexes with Imine Ligands and 4′-(4-methylphenyl)-2,2′:6′,2″-terpyridine. Retrieved from [Link]

-

Grantome. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-6-phenylpyridazine. Retrieved from [Link]

Sources

- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-氯-6-苯基哒嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. elgenelim.com [elgenelim.com]

- 14. CDK2 | Cancer Genetics Web [cancerindex.org]

Troubleshooting & Optimization

side-product analysis in the synthesis of 3-Chloro-6-(4-methylphenyl)pyridazine

Welcome to the technical support center for the synthesis of 3-Chloro-6-(4-methylphenyl)pyridazine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this synthetic sequence. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Introduction: The Synthetic Challenge

The synthesis of this compound is a common yet nuanced process in medicinal chemistry. The target molecule is typically prepared via a two-step sequence: first, the condensation of a γ-keto acid with hydrazine to form the 6-(4-methylphenyl)pyridazin-3(2H)-one core, followed by a deoxychlorination reaction, most commonly with phosphorus oxychloride (POCl₃). While seemingly straightforward, each step presents unique challenges that can lead to impurities, low yields, and difficult purifications. This guide aims to provide a logical framework for identifying and resolving these issues.

Caption: Troubleshooting workflow for the chlorination reaction.

Section 2: Side-Product Analysis Guide

An unexpected spot on a TLC plate or a rogue peak in an LC-MS spectrum can be confounding. Below is a table of potential side-products, their likely origin, and key analytical data for identification.

| Side-Product | Structure | Formation Mechanism | Expected Mass (M+H)⁺ | Key Analytical Features |

| Starting Material | 6-(4-methylphenyl)pyridazin-3(2H)-one | Incomplete reaction or hydrolysis of the product during workup. | 201.09 | More polar than the product (lower Rf on normal phase silica). Broad singlet in ¹H NMR for the N-H proton. |

| Dimer | Bis(6-(p-tolyl)pyridazin-3-yl) ether | Reaction of the pyridazinone starting material (in its alkoxide form) with the chloropyridazine product under basic conditions or high heat. | 383.15 | High molecular weight. Less polar than starting material but may be similar to the product. Complex aromatic region in ¹H NMR. |

| Ring Chlorinated | 3-Chloro-5-chloro-6-(4-methylphenyl)pyridazine | Overly harsh reaction conditions (high temperature, prolonged time) leading to electrophilic chlorination of the pyridazine ring. | 253.02 | Isotopic pattern for two chlorine atoms (M, M+2, M+4). ¹H NMR will show one less proton in the pyridazine region. |

| Phenyl Chlorinated | 3-Chloro-6-(chloro-4-methylphenyl)pyridazine | Electrophilic chlorination on the electron-rich p-tolyl ring. Less likely than ring chlorination but possible under very harsh conditions. | 253.02 | Isotopic pattern for two chlorine atoms. ¹H NMR will show a more complex splitting pattern for the tolyl group protons. |

Section 3: Frequently Asked Questions (FAQs)

-

Q: What is the best way to monitor the reaction?

-

A: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 1:1 Hexanes:Ethyl Acetate. The product (chloropyridazine) will be significantly less polar (higher Rf) than the starting material (pyridazinone). Staining with potassium permanganate can be helpful if the spots are not UV active. For more definitive tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the disappearance of the starting material mass peak (201.09 m/z for [M+H]⁺) and the appearance of the product mass peak (219.06 m/z for [M+H]⁺).

-

-

Q: How should I purify the final product?

-

A: The crude product is typically a solid. If impurities are minor and non-polar, recrystallization from a solvent system like ethanol/water or isopropanol can be effective. For more complex mixtures, flash column chromatography on silica gel is the standard method. A gradient elution from hexanes to a mixture of hexanes and ethyl acetate (e.g., starting at 9:1 and gradually increasing polarity) will effectively separate the less polar product from the more polar starting material and other impurities.

-

-

Q: What are the primary safety concerns with this reaction?

-

A: Phosphorus oxychloride (POCl₃) is the main hazard. It is highly toxic, corrosive, and reacts violently with water. [1]All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). The aqueous quench is extremely exothermic and releases HCl gas; it must be done slowly and with extreme caution behind a blast shield if possible.

-

References

-

Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022. [Link]

-

Organic Chemistry Portal. Synthesis of pyridazines. [Link]

-

Science of Synthesis. Product Class 8: Pyridazines. Thieme, 2004. [Link]

- Sta-Ibler, S. A. Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. EP0047164B1, filed August 20, 1981, and issued July 25, 1984.

-

Phosphorus Oxychloride. The Organic Chemistry Portal. [Link]

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyridazine-Based Compounds

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with pyridazine-based compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge and practical insights needed to successfully work with this important class of molecules.

Introduction: The Pyridazine Solubility Conundrum

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment and strong hydrogen bond accepting capabilities, make it an attractive component in drug design.[1][3] These very properties, however, can also contribute to poor aqueous solubility, a significant hurdle in drug discovery and development.[4][5] Poor solubility can lead to inaccurate in vitro assay results, low oral bioavailability, and challenges in formulation development.[6][7]

This guide will explore the underlying reasons for the solubility issues of pyridazine derivatives and provide a systematic approach to overcoming them.

Troubleshooting Guide: A-to-Z of Pyridazine Solubility Enhancement

This section is structured to address specific problems you may encounter during your research. Each scenario is followed by a step-by-step troubleshooting workflow, explaining the rationale behind each suggested action.

Scenario 1: My pyridazine compound precipitates in my aqueous assay buffer.

This is a common issue that can lead to erroneous biological data. The following workflow will help you diagnose and solve the problem.

Experimental Workflow: Diagnosing and Resolving In-Assay Precipitation

Sources

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. hilarispublisher.com [hilarispublisher.com]

Pyridazine Synthesis Technical Support Center: A Guide to Minimizing Byproducts

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyridazine core. Our goal is to provide you with in-depth, field-tested insights to help you minimize byproduct formation, improve reaction efficiency, and streamline your purification processes. We will move beyond simple protocol recitation to explore the underlying mechanistic principles that govern these powerful heterocyclic transformations.

Section 1: Troubleshooting Guide - Common Issues in Pyridazine Synthesis

This section addresses the most frequently encountered challenges in pyridazine synthesis. Each issue is presented in a question-and-answer format, offering not just a solution, but a rationale grounded in chemical principles.

Synthesis via 1,4-Dicarbonyl Compounds and Hydrazine

This classical and widely used method involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine, typically followed by an oxidation step to furnish the aromatic pyridazine. While robust, this approach is not without its pitfalls.

Question 1: My reaction with an unsymmetrical 1,4-diketone is yielding a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The reaction of an unsymmetrical 1,4-diketone with hydrazine can indeed lead to two different dihydropyridazine intermediates, which upon oxidation, yield a mixture of regioisomeric pyridazines. The root cause of this lack of selectivity lies in the comparable reactivity of the two carbonyl groups towards initial nucleophilic attack by hydrazine.

-

Mechanistic Insight: The reaction proceeds through the formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization and dehydration. The initial site of attack by hydrazine dictates the final substitution pattern of the pyridazine.

-

Strategies for Control:

-

Electronic Differentiation: If one carbonyl is electronically more deficient (e.g., attached to an electron-withdrawing group) than the other, hydrazine will preferentially attack the more electrophilic center. You can leverage this by careful substrate design.

-

Steric Hindrance: A sterically hindered carbonyl group will be less accessible to hydrazine, directing the initial attack to the less hindered carbonyl.

-

Stepwise Synthesis: For complete control, a stepwise approach is recommended. Protect one of the carbonyl groups, react the unprotected one with hydrazine to form the hydrazone, deprotect the second carbonyl, and then induce cyclization. This, while longer, guarantees a single regioisomer.

-

| Strategy | Principle | Expected Outcome |

| Electronic Differentiation | Preferential attack at the more electrophilic carbonyl | Higher yield of the desired regioisomer |

| Steric Hindrance | Preferential attack at the less sterically hindered carbonyl | Higher yield of the desired regioisomer |

| Stepwise Synthesis | Controlled formation of the initial hydrazone | Exclusive formation of a single regioisomer |

Question 2: I'm observing significant amounts of a non-pyridazine byproduct, especially when running the reaction under acidic conditions. What is it and how can I avoid it?

Answer:

A common byproduct in the synthesis of heterocycles from dicarbonyl compounds is the formation of a furan. This is known as the Paal-Knorr furan synthesis and is often catalyzed by acid.[1]

-

Causality: In the presence of a strong acid and in the absence of hydrazine, the 1,4-dicarbonyl compound can undergo an intramolecular cyclization and dehydration to form a furan. If your reaction conditions are too acidic, this pathway can compete with the desired pyridazine formation.

-

Troubleshooting Protocol:

-

pH Control: The condensation with hydrazine is typically more efficient under neutral to slightly basic conditions. Avoid strongly acidic conditions. If an acid catalyst is necessary to promote hydrazone formation, use a weak acid like acetic acid and monitor the reaction closely.

-

Order of Addition: Add the hydrazine to the reaction mixture before introducing any acid catalyst. This ensures that the desired nucleophile is present to react with the dicarbonyl before it has a chance to cyclize into a furan.

-

Question 3: My initial product appears to be the dihydropyridazine. What are the best practices for the oxidation step to avoid byproducts?

Answer:

The oxidation of the intermediate dihydropyridazine to the aromatic pyridazine is a critical step where byproducts can arise from incomplete reaction or over-oxidation.[2][3]

-

Common Issues and Byproducts:

-

Incomplete Oxidation: Residual dihydropyridazine can complicate purification.

-

Over-oxidation: Strong oxidizing agents can potentially lead to the formation of N-oxides or even ring-opened products, especially if the pyridazine ring is substituted with electron-donating groups.

-

Side Reactions with Oxidant Byproducts: The byproducts of the oxidant itself can sometimes react with the desired product.

-

-

Recommended Oxidation Protocols:

| Oxidizing Agent | Conditions | Advantages | Potential Pitfalls |

| Air/O₂ | Often requires a catalyst (e.g., Cu(II) salts) and elevated temperatures. | Inexpensive and environmentally friendly. | Can be slow and may require optimization of catalyst and conditions. |

| Manganese Dioxide (MnO₂) | Typically performed in an inert solvent like dichloromethane or chloroform at room temperature or with gentle heating. | Mild and effective for many substrates. | Stoichiometric amounts are needed, and the solid needs to be filtered off. |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Used in stoichiometric amounts in solvents like dioxane or toluene. | Powerful oxidant, often giving high yields. | The hydroquinone byproduct can be difficult to remove. |

-

Experimental Workflow for Oxidation:

-

After the initial condensation reaction, isolate the crude dihydropyridazine.

-

Dissolve the crude material in a suitable solvent (e.g., dichloromethane for MnO₂ oxidation).

-

Add the oxidizing agent portion-wise at room temperature, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction appropriately (e.g., filter off MnO₂) and proceed with an aqueous work-up and purification.

-

Synthesis via Inverse Electron Demand Aza-Diels-Alder (IEDDA) Reactions

The IEDDA reaction is a powerful and convergent method for pyridazine synthesis, typically involving an electron-deficient azadiene (like a 1,2,4,5-tetrazine) and an electron-rich dienophile.[4][5]

Question 4: My IEDDA reaction is giving me a mixture of regioisomers. How can I predict and control the outcome?

Answer:

Regioselectivity in IEDDA reactions is governed by the electronic and steric properties of both the azadiene and the dienophile. The reaction is a concerted [4+2] cycloaddition, and the regiochemical outcome is determined by the alignment of the frontier molecular orbitals (FMOs) of the reactants.

-

Predicting Regioselectivity:

-

FMO Analysis: The reaction is typically controlled by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the azadiene. The larger orbital coefficient on the dienophile will preferentially align with the larger orbital coefficient on the azadiene.

-

Electronic Effects: Electron-donating groups on the dienophile and electron-withdrawing groups on the azadiene will influence the orbital coefficients and thus the regioselectivity.

-

Steric Effects: Bulky substituents on either reactant can disfavor the formation of a sterically congested transition state, leading to a preference for the less hindered regioisomer.

-

-

Strategies for Enhancing Regioselectivity:

-

Choice of Dienophile: Employing dienophiles with strong electronic bias (e.g., enamines, vinyl ethers) can lead to higher regioselectivity.

-

Modification of the Azadiene: Introducing substituents with strong electronic effects onto the azadiene can also direct the cycloaddition.

-

Lewis Acid Catalysis: In some cases, a Lewis acid can be used to coordinate to the azadiene, altering its electronic properties and enhancing the regioselectivity of the reaction.

-

Question 5: I am experiencing low yields in my IEDDA reaction. What are the common causes and how can I improve the efficiency?

Answer: